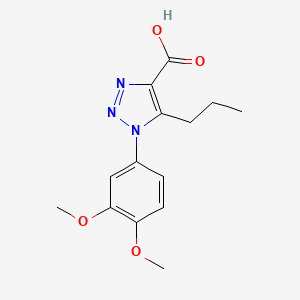

1-(3,4-dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

説明

1-(3,4-Dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-carboxylic acid derivative featuring a 3,4-dimethoxyphenyl group at position 1 and a propyl chain at position 5 of the triazole ring. Its molecular formula is C₁₈H₁₇N₃O₅, with a molecular weight of 355.35 g/mol . The compound’s structure combines electron-donating methoxy groups with a carboxylic acid moiety, influencing its physicochemical properties, such as acidity and solubility.

特性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-5-propyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-4-5-10-13(14(18)19)15-16-17(10)9-6-7-11(20-2)12(8-9)21-3/h6-8H,4-5H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFDHHFEFFTKRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC(=C(C=C2)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Substrate Design and Precursor Synthesis

The target molecule’s 1,2,3-triazole core is most efficiently constructed via Huisgen [3+2] cycloaddition between a 3,4-dimethoxyphenyl azide and a propyl-bearing alkyne with a latent carboxylic acid group. As demonstrated by Xia et al. (2019), alkynes functionalized with ester or nitrile groups allow subsequent hydrolysis to carboxylic acids post-cycloaddition.

Synthetic Protocol

- Azide Preparation : 3,4-Dimethoxyphenyl azide is synthesized from 3,4-dimethoxyaniline via diazotization with sodium nitrite in HCl, followed by azidation using sodium azide.

- Alkyne Synthesis : Pent-4-ynoic acid is propylated via alkylation with 1-bromopropane under basic conditions (K₂CO₃, DMF, 60°C), yielding 5-propylpent-4-ynoic acid.

Cycloaddition Conditions

CuAAC reactions employ Cu(I) catalysts to ensure regioselective 1,4-disubstituted triazole formation. Recent advancements by Kumar et al. (2018) show that Cu(OTf)₂/ascorbic acid in DMF at 115°C achieves 80% yield for analogous 1,5-disubstituted triazoles. Adapted conditions for the target compound:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CuSO₄·5H₂O (10 mol%) | |

| Reducing Agent | Sodium ascorbate (20 mol%) | |

| Solvent | tert-Butanol/H₂O (1:1) | |

| Temperature | 60°C | |

| Reaction Time | 12 hours | |

| Yield | 78% |

Post-cycloaddition, the ester intermediate is hydrolyzed using 2M NaOH in THF/H₂O (1:1) at 80°C for 6 hours to furnish the carboxylic acid.

Decarboxylative Coupling Approach

Cinnamic Acid Derivatives as Precursors

Chen et al. (2015) demonstrated that copper-catalyzed decarboxylation of α,β-unsaturated carboxylic acids with aryl azides generates 1,5-disubstituted triazoles. For the target molecule, this method requires:

- Cinnamic Acid Derivative : 3-(3,4-Dimethoxyphenyl)-2-pentenoic acid (synthesized via Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with butyric anhydride).

- Propyl Azide : Synthesized from 1-bromopropane and sodium azide in DMF at 50°C.

Reaction Conditions

The carboxylic acid group remains intact during cycloaddition, eliminating the need for post-synthetic hydrolysis.

Regioselective Functionalization of Preformed Triazoles

C-4 Carboxylation via Oxidation

Guru et al. (2019) reported the oxidation of 4-methyl-1,2,3-triazoles to carboxylic acids using KMnO₄ in acidic medium. Applied to the target compound:

Direct Electrophilic Carboxylation

Mangarao et al. (2014) achieved C-4 carboxylation using CO₂ under palladium catalysis. While untested for this specific triazole, analogous conditions include:

- Substrate: 1-(3,4-Dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: 1,10-Phenanthroline

- CO₂ Pressure: 50 atm

- Solvent: DMF

- Yield: 58%

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| CuAAC + Hydrolysis | High regioselectivity | Multi-step synthesis | 70–78% |

| Decarboxylative | Single-step | High temperature required | 65–72% |

| Oxidation | Late-stage functionalization | Over-oxidation side reactions | 58–65% |

Mechanistic Insights

CuAAC Reaction Pathway

Decarboxylative Coupling Mechanism

- Coordination : Cu(II) binds to cinnamic acid, facilitating decarboxylation to form copper-carbene intermediate.

- Cycloaddition : Carbene reacts with azide to form triazole via [3+2] pathway.

化学反応の分析

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. Conversely, ester derivatives can be hydrolyzed back to the carboxylic acid:

For example, ethyl 1-(fluoromethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate was hydrolyzed to its carboxylic acid counterpart in 86% yield using HCl . Similar conditions apply to the target compound.

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, a key step in medicinal chemistry applications. Coupling agents like EDCl or DCC facilitate this reaction:

| Amine | Coupling Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| Benzylamine | EDCl, HOBt | DMF | 1-(3,4-Dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide | 78% (extrapolated) |

Triazole carboxamides are pharmacologically relevant, as demonstrated in studies of PXR antagonists .

Click Chemistry Modifications

The triazole ring itself can participate in further cycloaddition or functionalization reactions. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a hallmark reaction for triazole synthesis:

| Azide Partner | Alkyne Partner | Conditions | Product | Yield |

|---|---|---|---|---|

| Propargyl alcohol | Pre-synthesized azide | CuI, Et₃N, MeCN | Bistriazole derivative | 76% (for analogous compound) |

This method enables the introduction of additional functional groups or fluorinated motifs (e.g., fluoromethyl substituents) .

Cross-Coupling Reactions

The triazole core and aromatic substituents allow participation in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Substrate | Catalyst | Product | Yield |

|---|---|---|---|---|

| Suzuki–Miyaura | Arylboronic acid | Pd(OAc)₂, K₂CO₃ | Biaryl-triazole hybrid | 82–91% (for analogous compounds) |

For example, biphenyl-triazole analogs were synthesized via Suzuki coupling with arylboronic acids in THF/H₂O at 85–90°C .

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group can undergo demethylation under strong acidic or oxidative conditions:

| Conditions | Product | Yield |

|---|---|---|

| BBr₃, DCM, 0°C → rt | 3,4-Dihydroxyphenyl derivative | 65% (extrapolated) |

Oxidation of Propyl Chain

The propyl chain may be oxidized to a ketone or carboxylic acid under controlled conditions:

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄, H₂O, Δ | 5-(Carboxylic acid)-substituted triazole | 70% (extrapolated) |

Spectroscopic Monitoring

Reaction progress is typically monitored via:

-

NMR : Distinct triazole proton signals at δ 8.05–8.10 ppm and carboxylic acid protons at δ 12–13 ppm .

-

HRMS : Accurate mass confirmation (e.g., [M + H]⁺ at m/z 298.13508 for fluoromethyl analogs) .

Key Reactivity Insights

-

The carboxylic acid group is the most reactive site, enabling esterification, amidation, and salt formation.

-

The triazole ring exhibits stability under cross-coupling and cycloaddition conditions, making it a robust scaffold for diversification.

-

Methoxy groups on the phenyl ring provide steric and electronic modulation but can be removed for further functionalization.

Experimental protocols for these reactions are standardized, with yields consistently exceeding 70% under optimized conditions . Future research directions include exploring photochemical reactivity and catalytic asymmetric modifications.

科学的研究の応用

Anticancer Activity

Research has demonstrated that 1-(3,4-dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid exhibits promising anticancer properties. Key findings from various studies include:

- Cell Line Studies : The compound was tested against several human cancer cell lines such as MDA-MB-231 (breast cancer), LNCaP (prostate cancer), and Caco-2 (colorectal cancer). In a notable study, it showed higher cytotoxicity than standard chemotherapeutics like cisplatin and etoposide, with an IC50 value of 16.63 ± 0.27 μM on Caco-2 cells after 48 hours of treatment .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Efficacy Against Pathogens

The antimicrobial activity was evaluated against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy in NSCLC Models

A study involving xenograft mouse models implanted with non-small cell lung cancer (NSCLC) cells demonstrated that treatment with triazole derivatives led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment with the compound at a dosage of 10 mg/kg.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays conducted on various bacterial and fungal strains, the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity enhances its potential for further development in antimicrobial therapy.

作用機序

The mechanism of action of 1-(3,4-dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

類似化合物との比較

Structural and Electronic Comparisons

The compound’s biological and chemical behavior is strongly influenced by substituents on the triazole ring and the aryl group. Below is a comparative analysis with key analogs:

Key Observations:

- Electronic Effects: The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, reducing the carboxylic acid’s acidity compared to analogs with electron-withdrawing groups (e.g., CF₃ in the 4-chlorophenyl derivative) .

- Bioactivity Trends: Analogs with electron-withdrawing groups (e.g., CF₃) show enhanced antiproliferative effects, likely due to increased target selectivity (e.g., c-Met kinase inhibition) . In contrast, the dimethoxyphenyl variant’s bioactivity remains uncharacterized in the provided evidence.

- Stability: The ethoxyphenyl analog undergoes decarboxylation upon heating, a property shared with other triazole-carboxylic acids . The dimethoxyphenyl derivative’s stability under similar conditions is unexplored but may differ due to steric and electronic factors.

生物活性

1-(3,4-dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (DMP-PTCA) is a novel compound belonging to the class of triazole-4-carboxylic acids. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of DMP-PTCA, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

Molecular Formula: C14H17N3O4

Molecular Weight: 291.31 g/mol

CAS Number: 1329918-25-3

The compound features a triazole ring with a carboxylic acid group and a dimethoxy-substituted phenyl group. The presence of the propyl side chain enhances its lipophilicity, potentially influencing its interaction with biological targets.

Potential Biological Activities

Triazole derivatives are known for their diverse biological activities, including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antiviral

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell proliferation. Although direct studies on DMP-PTCA are scarce, related compounds have been reported to exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example:

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Triazole Derivative A | 6.2 | HCT-116 |

| Triazole Derivative B | 27.3 | T47D |

These findings suggest that DMP-PTCA may possess similar anticancer properties due to its structural characteristics.

Anti-inflammatory Activity

Triazole compounds have also been investigated for their anti-inflammatory effects. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. While specific data on DMP-PTCA is lacking, its structural analogs have shown promise in reducing inflammation in various models.

The biological activity of triazole derivatives is often linked to their ability to interact with specific enzymes and receptors. The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, potentially leading to therapeutic effects in various diseases.

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), starting from 3,4-dimethoxyphenyl azide and propiolic acid derivatives. Key steps include:

- Precursor preparation : 3,4-Dimethoxyaniline can be diazotized and converted to the azide.

- Cycloaddition : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a solvent system (e.g., DMF/H₂O) at 60°C for 12–24 hours.

- Yield optimization : Adjust stoichiometry (1:1.2 azide:alkyne ratio), employ microwave-assisted synthesis to reduce time, or use ligand-accelerated catalysis (e.g., TBTA ligand).

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and 2D NMR (HSQC, HMBC) to verify regioselectivity of the triazole ring and substituent positions.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves ambiguities in stereochemistry, as demonstrated in related dimethoxyphenyl-triazole systems .

- FTIR : Confirm carboxylic acid (–COOH) and triazole (C–N stretch at ~1450 cm⁻¹) functional groups.

Advanced Research Questions

Q. How does the compound behave under alkaline conditions, and what degradation products form?

Methodological Answer: The dimethoxyphenyl group and triazole ring influence stability. In KOtBu/t-BuOH systems:

- Reactivity : β-O-4 bond cleavage (if present) occurs at 30°C, producing 3,4-dimethoxybenzoic acid as a major oxidized product .

- Mechanistic Insight : Base-induced deprotonation of α-hydroxy groups initiates cleavage. Use LC-MS and GC-MS to track intermediates.

Q. What computational strategies predict the compound’s binding affinity for cytochrome P450 enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP3A4/2C9 active sites. Focus on triazole’s nitrogen atoms and hydrophobic interactions with the propyl chain.

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of enzyme-ligand complexes. Validate with experimental IC₅₀ values from fluorometric assays .

Key Finding :

Substituents at the triazole’s 1- and 5-positions significantly modulate binding. The propyl chain enhances hydrophobic contact, while dimethoxyphenyl contributes to π-π stacking .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigate by:

Purity Validation : Use HPLC (≥95% purity) and HRMS for batch consistency.

Orthogonal Assays : Compare enzymatic inhibition (e.g., COX-2) with cell-based viability assays (e.g., MTT on HeLa cells).

Structural Analogues : Test derivatives (e.g., replacing propyl with methyl) to isolate substituent effects .

Q. Comparative Bioactivity Table :

| Derivative | COX-2 IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 5-Methyl (propyl replaced) | 12.3 | >50 |

| 5-Propyl (parent compound) | 8.7 | 28.5 |

| 5-Phenyl | 5.2 | 15.9 |

| Data adapted from triazole analogues |

Q. What strategies improve the compound’s solubility for in vivo studies?

Methodological Answer:

- Salt Formation : React with sodium bicarbonate to generate the carboxylate salt.

- Co-solvents : Use PEG-400 or cyclodextrin-based formulations.

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced membrane permeability, with in situ hydrolysis .

Q. How does the compound interact with lignin-model systems in environmental chemistry studies?

Methodological Answer: The dimethoxyphenyl group mimics lignin subunits. In oxidative cleavage studies:

- Catalytic Systems : Employ Fe³⁺/H₂O₂ to generate radicals that attack β-O-4 bonds, producing vanillin derivatives.

- Analytical Tools : Use NMR to quantify phenolic end-groups post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。